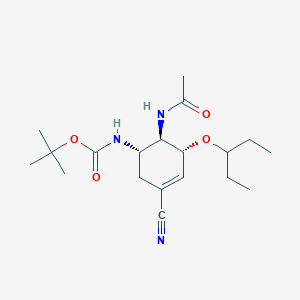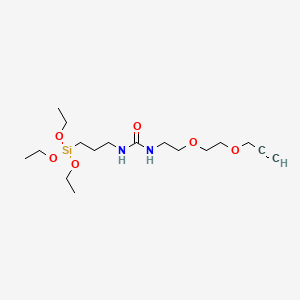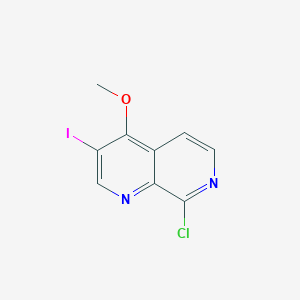
tert-Butyl (R)-5-amino-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ®-5-amino-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoate: is a complex organic compound that features a tert-butyl ester group, an amino group, and a tert-butyldimethylsilyl-protected hydroxyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-5-amino-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoate typically involves multiple steps, starting from commercially available precursors. One common route includes the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The amino group can be introduced through reductive amination or other amination techniques. The esterification to form the tert-butyl ester is usually achieved using tert-butyl alcohol and an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and scalable method compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form oxo derivatives.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) for deprotection of the silyl group.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of free hydroxyl derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, it can be used as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the chemical industry, it serves as a precursor for the synthesis of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of tert-Butyl ®-5-amino-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other functional groups. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- tert-Butyl (chloro)dimethylsilane
- tert-Butyldiphenylsilyl chloride
- tert-Butyldimethylsilyloxy acetaldehyde
Uniqueness: tert-Butyl ®-5-amino-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoate is unique due to its combination of functional groups, which provides a versatile platform for further chemical modifications. Its tert-butyldimethylsilyl-protected hydroxyl group offers stability under various reaction conditions, making it a valuable intermediate in complex organic syntheses .
Propriétés
Formule moléculaire |
C15H31NO4Si |
|---|---|
Poids moléculaire |
317.50 g/mol |
Nom IUPAC |
tert-butyl (3R)-5-amino-3-[tert-butyl(dimethyl)silyl]oxy-5-oxopentanoate |
InChI |
InChI=1S/C15H31NO4Si/c1-14(2,3)19-13(18)10-11(9-12(16)17)20-21(7,8)15(4,5)6/h11H,9-10H2,1-8H3,(H2,16,17)/t11-/m1/s1 |
Clé InChI |
JXNMLCVLVKRYJA-LLVKDONJSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)C[C@@H](CC(=O)N)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)CC(CC(=O)N)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)ethan-1-one](/img/structure/B11828197.png)
![1-(4-Bromophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11828199.png)
![N-[(2R,3R,4R,5S,6R)-2,5-Dihydroxy-6-(hydroxymethyl)-4-(naphthalen-1-yloxy)oxan-3-YL]acetamide](/img/structure/B11828203.png)

![[1,1'-Biphenyl]-4-methanol, 2'-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl]-](/img/structure/B11828225.png)

![N-(2-phenylethyl)({1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}amino)sulfonamide](/img/structure/B11828239.png)


![[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl acetate](/img/structure/B11828266.png)
![2-Bromo-6-[4-(trifluoromethyl)piperidino]benzonitrile](/img/structure/B11828270.png)
![methyl (3aR,6S,8aR)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B11828278.png)

